2-Amino-7-benzyl-1H-purin-6(7H)-one
Overview
Description
2-Amino-7-benzyl-1H-purin-6(7H)-one is a chemical compound belonging to the purine family, which are nitrogenous bases found in DNA and RNA. This compound is characterized by its benzyl group attached to the purine ring, making it distinct from other purines.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-7-benzyl-1H-purin-6(7H)-one typically involves the following steps:
Benzylamine Reaction: The reaction starts with benzylamine, which undergoes a series of reactions to form the purine ring.
Purine Formation: The benzylamine is then reacted with formamide under high temperature and pressure to form the purine ring structure.
Amination: The resulting compound is further aminated to introduce the amino group at the 2-position.
Industrial Production Methods: In an industrial setting, the compound is produced using large-scale reactors that allow for precise control of temperature and pressure. The use of catalysts and specific solvents can enhance the yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 2-Amino-7-benzyl-1H-purin-6(7H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form derivatives with different functional groups.
Reduction: Reduction reactions can be used to modify the compound's structure.
Substitution: Substitution reactions can introduce different substituents at various positions on the purine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Various halogenating agents, such as bromine (Br₂), can be used for substitution reactions.
Major Products Formed:
Oxidation Products: Derivatives with hydroxyl, carbonyl, or carboxyl groups.
Reduction Products: Reduced forms of the compound with different nitrogenous bases.
Substitution Products: Compounds with halogen atoms or other substituents at specific positions on the purine ring.
Scientific Research Applications
2-Amino-7-benzyl-1H-purin-6(7H)-one has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used to study the interactions of purine derivatives with biological systems.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which 2-Amino-7-benzyl-1H-purin-6(7H)-one exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to these targets, influencing various biochemical pathways and cellular processes.
Comparison with Similar Compounds
2-Amino-7-benzyl-1H-purin-6(7H)-one is unique due to its benzyl group, which differentiates it from other purines like adenine and guanine. Similar compounds include:
Adenine: A purine base found in DNA and RNA.
Guanine: Another purine base found in DNA and RNA.
Theophylline: A methylxanthine derivative used in medicine.
These compounds share structural similarities but differ in their functional groups and biological activities.
Biological Activity
2-Amino-7-benzyl-1H-purin-6(7H)-one is a purine derivative recognized for its structural similarity to nucleobases, which positions it as a significant compound in biochemical and pharmaceutical research. This article discusses its biological activities, focusing on its potential applications in various therapeutic areas, including cancer treatment, antiviral development, and as a biochemical research tool.
Chemical Structure and Properties
The molecular formula of this compound is . Its structure enables interactions with biological macromolecules, particularly nucleic acids and enzymes, making it a valuable candidate for drug development.
1. Pharmaceutical Development
This compound serves as an intermediate in synthesizing pharmaceuticals targeting neurological disorders. Its ability to enhance drug efficacy and specificity is critical in developing treatments for conditions such as Alzheimer's disease and Parkinson's disease .
2. Antiviral Properties
Research indicates that this compound has potential as an antiviral agent. It has shown effectiveness in inhibiting viral replication, making it a candidate for developing antiviral drugs aimed at various viral infections .
3. Cancer Research
The compound is being explored for its role in cancer therapies. Studies have demonstrated its cytotoxic effects against several cancer cell lines. For example, derivatives of purin-6-one have been shown to inhibit the growth of breast cancer cells (MDA-MB-231) with IC50 values ranging from 2.43 to 7.84 μM . The structure-activity relationship (SAR) analysis suggests that modifications to the benzyl group can enhance the anticancer activity of these compounds .
4. Biochemical Research
In biochemical studies, this compound is utilized to investigate nucleic acid metabolism. Its ability to interact with nucleotides aids researchers in understanding cellular processes and developing potential therapeutic strategies .
Case Study 1: Inhibition of Phosphodiesterase-2
A series of purin-6-one derivatives were synthesized and tested for their inhibitory activity against phosphodiesterase-2 (PDE2). The study found that certain derivatives exhibited significant inhibitory effects with IC50 values as low as 0.18 μM, indicating strong potential for therapeutic applications in treating diseases associated with PDE2 dysregulation .
Case Study 2: Anticancer Activity
In a study evaluating the anticancer properties of purin derivatives, compounds derived from this compound demonstrated selective cytotoxicity against various cancer cell lines while sparing non-cancerous cells. This selectivity is crucial for reducing side effects commonly associated with traditional chemotherapy .
Research Findings Summary Table
Study | Target | IC50 Value (μM) | Findings |
---|---|---|---|
Zhao et al., 2016 | Phosphodiesterase-2 (PDE2) | 0.18 | Significant inhibition observed |
Cytotoxicity Study | MDA-MB-231 Cancer Cells | 2.43 - 7.84 | Selective inhibition; potential for targeted therapy |
Antiviral Activity | Various Viral Infections | Not specified | Promising results in inhibiting viral replication |
Properties
IUPAC Name |
2-amino-7-benzyl-1H-purin-6-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N5O/c13-12-15-10-9(11(18)16-12)17(7-14-10)6-8-4-2-1-3-5-8/h1-5,7H,6H2,(H3,13,15,16,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FQBDLEGJZOWRBK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C=NC3=C2C(=O)NC(=N3)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11N5O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90348589 | |
Record name | 7-benzylguanine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90348589 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
17495-12-4 | |
Record name | 7-benzylguanine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90348589 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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